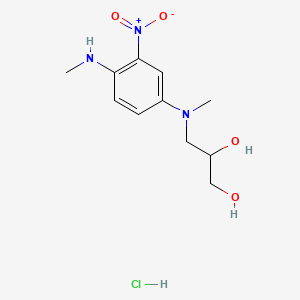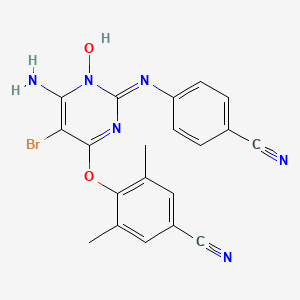
Etravirine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etravirine N-oxide is a derivative of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . This compound retains the core structure of etravirine but includes an additional oxygen atom, which may alter its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of etravirine N-oxide typically involves the oxidation of etravirine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Etravirine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher-order oxides.
Reduction: Reduction reactions can revert this compound back to etravirine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Higher-order oxides of etravirine.
Reduction: Etravirine.
Substitution: Various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Etravirine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antiviral activity against HIV-1.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new NNRTIs with improved efficacy and resistance profiles.
Mecanismo De Acción
Etravirine N-oxide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds directly to the enzyme, blocking its DNA-dependent and RNA-dependent polymerase activity . This prevents the replication of the virus and reduces the viral load in infected individuals. The additional oxygen atom in this compound may enhance its binding affinity and inhibitory potency.
Comparación Con Compuestos Similares
Similar Compounds
Etravirine: The parent compound, a second-generation NNRTI.
Efavirenz: A first-generation NNRTI with a different resistance profile.
Nevirapine: Another first-generation NNRTI used in combination therapy.
Uniqueness
Etravirine N-oxide is unique due to its modified structure, which may confer enhanced antiviral activity and resistance to mutations. Unlike first-generation NNRTIs, it retains activity against HIV-1 strains resistant to other NNRTIs .
Propiedades
Número CAS |
907180-19-2 |
|---|---|
Fórmula molecular |
C20H15BrN6O2 |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
4-[6-amino-5-bromo-2-(4-cyanophenyl)imino-1-hydroxypyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-7-14(10-23)8-12(2)17(11)29-19-16(21)18(24)27(28)20(26-19)25-15-5-3-13(9-22)4-6-15/h3-8,28H,24H2,1-2H3 |
Clave InChI |
NDULSWJXEASVJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=NC(=NC3=CC=C(C=C3)C#N)N(C(=C2Br)N)O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


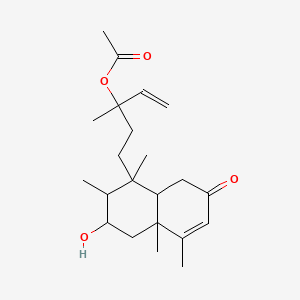
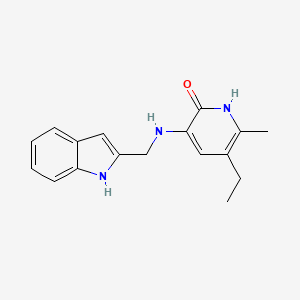

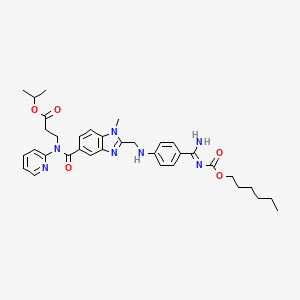


![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
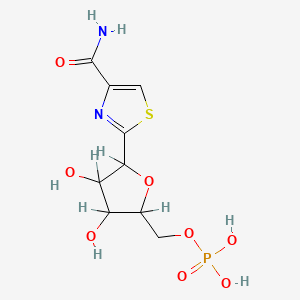
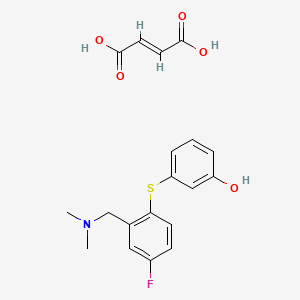
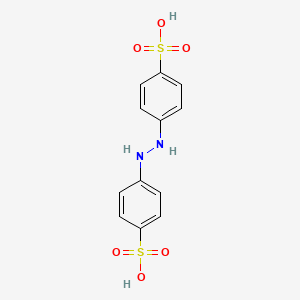
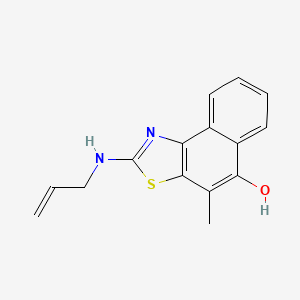
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

